molecular formula C11H16O3P+ B14395774 (1-Hydroxyethyl)(oxo)(2-phenylpropoxy)phosphanium CAS No. 88648-36-6

(1-Hydroxyethyl)(oxo)(2-phenylpropoxy)phosphanium

Katalognummer: B14395774
CAS-Nummer: 88648-36-6
Molekulargewicht: 227.22 g/mol
InChI-Schlüssel: PFXPTQDGQDQKSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Hydroxyethyl)(oxo)(2-phenylpropoxy)phosphanium is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. The compound is known for its unique structure, which includes a hydroxyethyl group, an oxo group, and a phenylpropoxy group attached to a phosphorus atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Hydroxyethyl)(oxo)(2-phenylpropoxy)phosphanium typically involves the reaction of chlorophosphines with Grignard reagents. This method is widely used due to its versatility and efficiency. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions

(1-Hydroxyethyl)(oxo)(2-phenylpropoxy)phosphanium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines. These products have various applications in different fields of chemistry .

Wissenschaftliche Forschungsanwendungen

(1-Hydroxyethyl)(oxo)(2-phenylpropoxy)phosphanium has several scientific research applications:

Wirkmechanismus

The mechanism of action of (1-Hydroxyethyl)(oxo)(2-phenylpropoxy)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also interact with receptors, modulating their signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1-Hydroxyethyl)(oxo)(2-phenylpropoxy)phosphanium is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable for specific research and industrial purposes .

Eigenschaften

CAS-Nummer

88648-36-6

Molekularformel

C11H16O3P+

Molekulargewicht

227.22 g/mol

IUPAC-Name

1-hydroxyethyl-oxo-(2-phenylpropoxy)phosphanium

InChI

InChI=1S/C11H16O3P/c1-9(8-14-15(13)10(2)12)11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3/q+1

InChI-Schlüssel

PFXPTQDGQDQKSF-UHFFFAOYSA-N

Kanonische SMILES

CC(CO[P+](=O)C(C)O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.